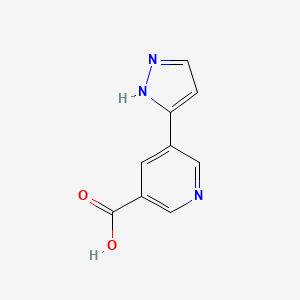
4-(Bromomethyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)benzene-1,3-diol typically involves the bromination of benzene derivatives. One common method is the free radical bromination of alkyl benzenes using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under specific conditions to ensure the selective bromination at the benzylic position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination. The reaction conditions are optimized to achieve high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-(Bromomethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed.
Major Products:
Oxidation: Quinones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-(Bromomethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-(Bromomethyl)benzene-1,3-diol involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .
類似化合物との比較
Benzyl bromide (Bromomethylbenzene): Similar structure but lacks hydroxyl groups.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure but with a methyl group instead of a bromomethyl group.
特性
分子式 |
C7H7BrO2 |
|---|---|
分子量 |
203.03 g/mol |
IUPAC名 |
4-(bromomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7BrO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4H2 |
InChIキー |
NDSVNHVEQYSWIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
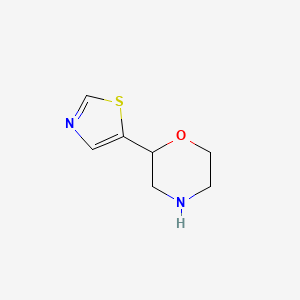
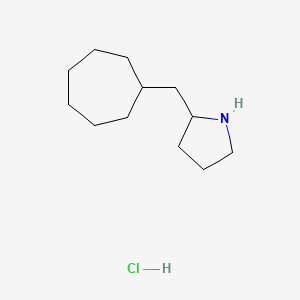
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
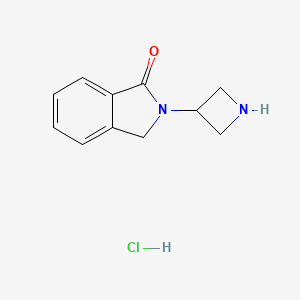
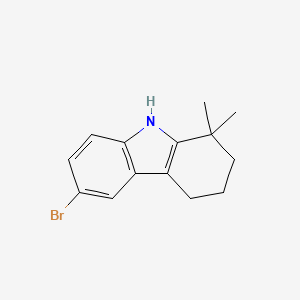
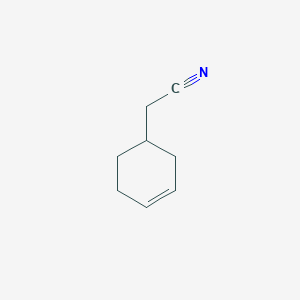
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
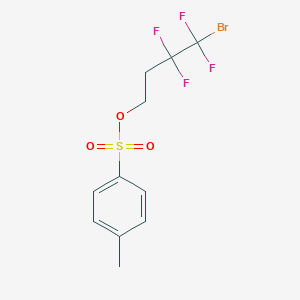
![1-[(3-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13563326.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)

![Ethyl5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B13563336.png)
